molecular formula C15H15NO2S B2429207 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine CAS No. 1256257-07-4

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine

Cat. No.: B2429207
CAS No.: 1256257-07-4
M. Wt: 273.35
InChI Key: JEXLMJZPIFTEMP-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine (CAS 1256257-07-4) is a chemical compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol . It is a solid supplied for research and development purposes . This compound features a thieno[2,3-c]pyran core structure, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor . Compounds based on the thienopyran structure have been investigated as PI3K inhibitors and for other bioactive properties, making them valuable intermediates in pharmaceutical research . The product is available for purchase in quantities ranging from 50mg to 5g . It is essential to handle this material with appropriate precautions. For safe handling, refer to the associated Safety Data Sheet (SDS) . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXLMJZPIFTEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can be achieved through a multi-step process involving the formation of the thieno[2,3-c]pyran ring system followed by functionalization at the 2-amino position. One common approach involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions typically involve heating the reaction mixture to promote cyclization and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This can include the use of catalytic systems, green chemistry principles, and continuous flow reactors to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyran structures have been tested against various bacterial strains and fungi. One study demonstrated that these compounds possess varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of related thieno[2,3-c]pyran compounds in preclinical models. These compounds have shown promise in alleviating symptoms associated with inflammatory diseases by modulating immune responses and reducing pro-inflammatory cytokine levels .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are advantageous in terms of efficiency and environmental sustainability. MCRs involving this compound have been explored for producing complex heterocycles with potential biological activity .

Material Science

The compound's unique structure allows it to be utilized in developing new materials with specific electronic or optical properties. Research is ongoing into its application in organic semiconductors and photovoltaic devices due to its promising electronic characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on thieno[2,3-c]pyran derivatives demonstrated their effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various derivatives, showcasing their potential as lead compounds for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies on mice have illustrated the anti-inflammatory effects of thieno[2,3-c]pyran derivatives, where significant reductions in inflammation markers were observed after treatment with these compounds compared to control groups.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyran moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine: This compound features a cyclopenta[b]thiophene core instead of a thieno[2,3-c]pyran core.

    4-acetyl-3-methyl-6-(2-bromophenyl)pyrano[3,4-c]pyran-1,8-dione: This compound contains a pyrano[3,4-c]pyran core with different substituents.

Uniqueness

The uniqueness of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine lies in its specific thieno[2,3-c]pyran core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields where unique electronic or structural characteristics are desired.

Biological Activity

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The thieno[2,3-c]pyran core structure contributes to its chemical reactivity and interaction with biological targets.

  • Molecular Formula : C15H15NO2S
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 1256257-07-4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the thieno[2,3-c]pyran moiety facilitates interactions through:

  • Hydrogen bonding
  • π-π stacking
  • Hydrophobic interactions

These interactions can modulate the activity of specific proteins involved in disease pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives have shown potent antiproliferative effects against K562 and MV4-11 cells with submicromolar EC50 values .
  • Kinase Inhibition : Compounds within this chemical class have been identified as inhibitors of serine/threonine kinases, which are often overexpressed in cancers. The inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogenic microorganisms, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in K562 cells with EC50 ~1.7 µM
Kinase InhibitionSelective inhibition of Pim kinases
AntimicrobialEffective against various pathogens

Case Study: Antiproliferative Effects

In a study examining the effects of thieno[2,3-c]pyran derivatives on cancer cells, compound 14j was found to inhibit the growth of K562 cells with an EC50 value of 1.7 µM. This compound also exhibited selectivity against other kinases, highlighting its potential as a targeted therapeutic agent .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step processes that include cyclization and functionalization reactions. This compound serves as a valuable building block in the development of more complex molecules for drug discovery and materials science applications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine?

Answer:
Key steps include:

  • Cyclization of thiophene precursors with methylbenzoyl groups under acidic conditions (e.g., H₂SO₄ catalysis) to form the thieno[2,3-c]pyran core .
  • Amine functionalization via nucleophilic substitution or reductive amination, using intermediates like ethyl 2-amino-thieno[2,3-c]pyran carboxylates .
  • Purification via HPLC or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, critical for reproducibility .

Basic: How should researchers address discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?

Answer:

  • Validate spectra against synthetic intermediates : Compare with structurally related compounds, such as ethyl 2-amino-thieno[2,3-c]pyran-3-carboxylate, to confirm core scaffold integrity .
  • Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks caused by isotopic patterns (e.g., sulfur or chlorine atoms) .
  • Control solvent effects : For NMR, use deuterated DMSO or CDCl₃ to minimize shifts caused by residual protons .

Advanced: What methodologies are suitable for probing the regioselectivity of functional group modifications (e.g., halogenation) on the thieno[2,3-c]pyran scaffold?

Answer:

  • Directed metalation strategies : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C-5 or C-7) before introducing halogens (Br₂ or I₂) .
  • Computational modeling : Apply DFT calculations to predict electron density distribution and guide reaction sites (e.g., C-3 vs. C-6 positions) .
  • Competitive reaction experiments : Compare yields of brominated derivatives under varying temperatures (0°C vs. 25°C) to identify kinetic vs. thermodynamic control .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to hypothesized targets (e.g., kinase domains) .
  • Replicate with independent batches : Synthesize the compound in triplicate to rule out batch-specific impurities affecting activity .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–7.8 ppm) and thienopyran scaffold (characteristic splitting patterns) .
  • Elemental analysis : Ensure C/N/S ratios match theoretical values (e.g., C: 61.2%, N: 5.3%, S: 10.1%) to detect synthetic byproducts .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer:

  • Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to improve heat dissipation and yield .
  • Catalyst recycling : Use immobilized acids (e.g., polymer-supported H₂SO₄) for reusable and greener synthesis .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Basic: How should researchers handle stability issues during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amide bond .
  • Avoid light exposure : Use amber vials to protect the thienopyran core from photodegradation .
  • Regular purity checks : Conduct HPLC every 3–6 months to detect decomposition products .

Advanced: What in vitro assays are recommended for preliminary pharmacological profiling?

Answer:

  • Kinase inhibition screening : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM to identify potential targets .
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes (HLMs) to predict drug-drug interactions .
  • Cytotoxicity profiling : Use MTT assays on normal (e.g., NIH/3T3) and cancer (e.g., MCF-7) cell lines to establish selectivity .

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